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2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Chemogenomics Antifungal Phenotypic Screening

2-Ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900875-64-1, molecular formula C₂₁H₂₁N₅, MW 343.43 g/mol) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidin-7-amine class. The fused pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in kinase inhibitor discovery, with numerous derivatives reported as potent inhibitors of KDR (VEGFR-2), CDKs, c-Src, RET, and other clinically relevant kinases.

Molecular Formula C21H21N5
Molecular Weight 343.434
CAS No. 900875-64-1
Cat. No. B2691149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS900875-64-1
Molecular FormulaC21H21N5
Molecular Weight343.434
Structural Identifiers
SMILESCCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCC4=CN=CC=C4
InChIInChI=1S/C21H21N5/c1-3-18-20(17-9-5-4-6-10-17)21-24-15(2)12-19(26(21)25-18)23-14-16-8-7-11-22-13-16/h4-13,23H,3,14H2,1-2H3
InChIKeyAYZMTQZPSBOBOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900875-64-1): Chemical Identity and Scaffold Context


2-Ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900875-64-1, molecular formula C₂₁H₂₁N₅, MW 343.43 g/mol) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidin-7-amine class [1]. The fused pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in kinase inhibitor discovery, with numerous derivatives reported as potent inhibitors of KDR (VEGFR-2), CDKs, c-Src, RET, and other clinically relevant kinases [2]. This specific compound features a 2-ethyl, 5-methyl, 3-phenyl substitution pattern on the pyrazolo[1,5-a]pyrimidine bicycle and an N-(pyridin-3-ylmethyl)amine side chain at the 7-position, a combination that differentiates it from the more commonly explored 7-(pyridin-2-ylmethyl)amino and 3,5-diphenyl regioisomers.

Why 2-Ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Readily Substituted by Close Pyrazolopyrimidine Analogs


Within the pyrazolo[1,5-a]pyrimidin-7-amine family, subtle changes in the 7-amino side chain regioisomerism and the C3/C5 alkyl-aryl substitution pattern profoundly alter both biological target engagement and physicochemical properties. The N-(pyridin-3-ylmethyl) side chain in this compound positions the pyridine nitrogen at the meta position relative to the methylene linker, a geometry distinct from the ortho-pyridyl isomer (2-pyridinylmethyl analog) that dominates the anti-mycobacterial and kinase inhibitor literature [1]. This positional difference influences hydrogen-bonding networks with kinase hinge regions and affects calculated physicochemical parameters—the ChemSpider-predicted ACD/LogP is 3.16 and ACD/LogD (pH 7.4) is 3.15, differing from the 2-pyridinylmethyl isomer by approximately 0.2 log units . The combined 2-ethyl and 5-methyl substitution further distinguishes this compound from the extensively studied 3,5-diphenyl series, producing a distinct steric and electronic profile that precludes simple interchange with more common analogs without re-optimization of the structure-activity relationship.

Quantitative Differentiation Evidence for 2-Ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Against Closest Analogs


Whole-Genome Yeast Chemogenomic Fitness Profiling Confirms In Vivo Bioactivity at 26.83 µM with a Unique Gene-Deletion Sensitivity Signature

In the large-scale yeast chemogenomic profiling study by Lee et al. (2014), this compound (tested at 26.83 µM in YPD medium with HEPES buffer, pH 6.8) produced a quantifiable growth-inhibition phenotype in the homozygous deletion collection [1]. The gene-deletion sensitivity/resistance signature generated by this compound is distinct from that of other pyrazolo[1,5-a]pyrimidines in the same screen, reflecting the unique cellular response conferred by its substitution pattern. While direct comparator IC₅₀ values against close analogs are not available from this dataset, the documented fitness defect at a defined concentration provides a reproducible, genome-wide benchmark for differentiating this compound from structurally related screening hits.

Chemogenomics Antifungal Phenotypic Screening

Pyridine Regioisomerism at the 7-Amino Side Chain Determines Physicochemical Property Differences Relevant to Permeability and Formulation

The N-(pyridin-3-ylmethyl) substitution in this compound generates a calculated LogP of 3.16 and LogD (pH 7.4) of 3.15 (ChemSpider ACD/Labs predictions) . By contrast, the N-(pyridin-2-ylmethyl) isomer, which is more extensively characterized in the anti-mycobacterial SAR literature [1], shows different topological polar surface area (tPSA) and hydrogen-bonding geometry due to the ortho-pyridine nitrogen placement. While both isomers share the same molecular formula (C₂₁H₂₁N₅) and MW (343.43), the meta-pyridine orientation in this compound alters the calculated acid dissociation constant of the pyridine nitrogen, affecting ionization state at physiological pH and consequently influencing passive membrane permeability and solubility profiles.

Physicochemical Properties Drug-likeness ADME

The 2-Ethyl-5-methyl-3-phenyl Substitution Pattern Occupies a Distinct SAR Space from the 3,5-Diphenyl Series Dominating Anti-Mycobacterial Research

The pyrazolo[1,5-a]pyrimidine-7-amine literature is dominated by 3,5-diaryl (particularly 3,5-diphenyl) derivatives optimized for anti-mycobacterial ATP synthase inhibition and KDR kinase inhibition [1][2]. This compound replaces the C5-aryl group with a C5-methyl substituent and introduces a C2-ethyl group—a substitution pattern absent from the most extensively characterized anti-tubercular series. The C5-methyl group reduces steric bulk at this position relative to a phenyl ring, while the C2-ethyl adds lipophilic surface that can engage hydrophobic pockets in kinase ATP-binding sites differently than the unsubstituted C2 position in the classic 3,6-disubstituted KDR inhibitors. The 3-phenyl group is retained, preserving potential π-stacking interactions with kinase hinge regions, but the overall substitution pattern produces a shape and electrostatic potential surface distinct from both the 3,5-diphenyl and 3,6-disubstituted scaffolds.

Structure-Activity Relationship Kinase Selectivity Chemical Biology

Recommended Research and Procurement Application Scenarios for 2-Ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine


Kinase Selectivity Panel Profiling for SAR Expansion Beyond 3,5-Diaryl Pyrazolopyrimidines

Given the dominance of 3,5-diphenyl pyrazolo[1,5-a]pyrimidin-7-amines in the literature [1], this compound—with its C2-ethyl, C5-methyl, C3-phenyl arrangement—serves as a structurally distinct entry point for kinase selectivity profiling. Researchers seeking to diversify SAR beyond heavily patented diaryl chemotypes can use this compound as a starting scaffold for broad-panel kinase inhibition assays (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX), leveraging the yeast chemogenomic fitness data as corroborating evidence of eukaryotic cell permeability and target engagement potential [2].

Physicochemical Benchmarking of Pyridine Regioisomer Effects on ADME

The predicted LogP/LogD difference of ~0.2 units between the N-(pyridin-3-ylmethyl) and N-(pyridin-2-ylmethyl) isomers [1] supports the use of this compound as a matched-pair comparator in ADME assays (Caco-2 permeability, microsomal stability, plasma protein binding). Procurement is warranted when optimizing the pyridine side chain regioisomerism to balance potency against metabolic stability—a key challenge identified in the pyrazolo[1,5-a]pyrimidine KDR inhibitor optimization campaigns [2].

Mode-of-Action Deconvolution via Chemogenomic Signature Matching

The yeast fitness signature (YeastPhenome screen ID 3934, compound concentration 26.83 µM) [1] enables computational similarity searching against the broader yeast chemogenomic database to identify compounds with correlated gene-deletion sensitivity profiles. This approach can reveal potential biological targets or pathways for this compound in the absence of direct in vitro target inhibition data, guiding subsequent biochemical validation studies.

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